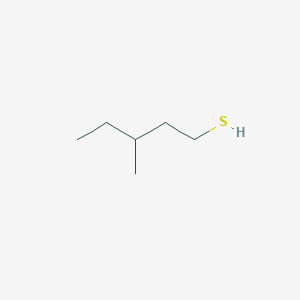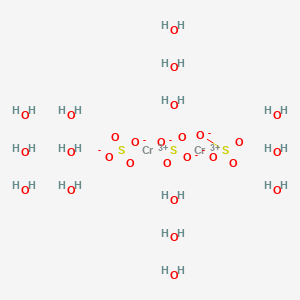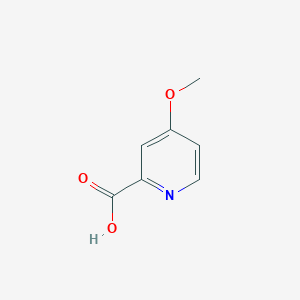
1,9-Decadien
Übersicht
Beschreibung
1,9-Decadiene is an organic compound with the molecular formula C10H18. It is a linear diene, meaning it contains two double bonds separated by a chain of carbon atoms. This compound is used in various chemical reactions and industrial applications due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
1,9-Decadiene has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in ADMET polymerization to produce linear polyethylenes and other polymers with well-defined structures.
Material Science: The polymers derived from 1,9-decadiene are used in the development of materials with specific properties, such as high crystallinity and thermal stability.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates and fine chemicals.
Industrial Applications: 1,9-Decadiene is used in the production of adhesives, coatings, and other industrial products.
Wirkmechanismus
Target of Action
1,9-Decadiene is primarily used as a comonomer in the polymerization process . Its primary targets are other monomers with which it can form copolymers. In particular, it has been reported to undergo acyclic diene metathesis (ADMET) copolymerization with 1,5-hexadiene .
Mode of Action
The interaction of 1,9-Decadiene with its targets involves the formation of copolymers through the ADMET copolymerization process . This process results in the formation of random linear polybutadiene-polyoctenamer copolymers when 1,9-Decadiene is copolymerized with 1,5-hexadiene . It can also undergo ADMET copolymerization with divinyltetraethoxydisiloxane to yield siloxylene-vinylene-alkenylene copolymer .
Biochemical Pathways
The biochemical pathways affected by 1,9-Decadiene primarily involve polymer synthesis. The ADMET copolymerization process leads to the formation of new copolymers, affecting the composition and properties of the resulting material . The downstream effects of these pathways are largely dependent on the specific application of the copolymers.
Result of Action
The molecular and cellular effects of 1,9-Decadiene’s action are primarily observed in the formation of new copolymers with altered physical and chemical properties . These copolymers can have a wide range of applications in various industries, including materials science and engineering.
Action Environment
The action, efficacy, and stability of 1,9-Decadiene can be influenced by various environmental factors. For instance, the ADMET copolymerization process requires specific conditions, such as the presence of certain catalysts . Additionally, the storage and handling of 1,9-Decadiene require specific conditions to prevent degradation and maintain its reactivity . It should be stored in a cool, well-ventilated place, away from heat, sparks, open flames, and hot surfaces .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,9-Decadiene can be synthesized through several methods, including:
Acyclic Diene Metathesis (ADMET) Polymerization: This method involves the polymerization of 1,9-decadiene using catalysts such as Schrock’s molybdenum or Grubbs’ ruthenium catalysts.
Monoalkenylation of Diethylmalonate: This method involves the monoalkenylation of diethylmalonate in the presence of sodium hydride, followed by bis nucleophilic attack on 1,6-dibromohexane or 1,4-dibromobutane.
Industrial Production Methods
In industrial settings, 1,9-decadiene is typically produced through the ADMET polymerization process due to its efficiency and ability to produce high molecular weight polymers with well-defined structures .
Analyse Chemischer Reaktionen
1,9-Decadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in 1,9-decadiene can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The double bonds can be reduced to form alkanes using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: The double bonds can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
1,9-Decadiene can be compared with other similar compounds, such as:
1,7-Octadiene: Similar to 1,9-decadiene but with a shorter carbon chain. It also undergoes ADMET polymerization and other reactions.
1,5-Hexadiene: Another linear diene with an even shorter carbon chain. It is used in similar polymerization reactions but produces different polymer properties due to its shorter chain length.
2-Methyl-1,5-hexadiene: A branched diene that undergoes similar reactions but with different reactivity and product properties due to the presence of a methyl group.
Uniqueness of 1,9-Decadiene
1,9-Decadiene is unique due to its longer carbon chain, which allows for the production of polymers with higher molecular weights and specific properties, such as increased crystallinity and thermal stability .
Eigenschaften
IUPAC Name |
deca-1,9-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDGJRWPPOSWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
108793-14-2 | |
| Record name | 1,9-Decadiene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108793-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4022159 | |
| Record name | 1,9-Decadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-16-1 | |
| Record name | 1,9-Decadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,9-Decadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,9-DECADIENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,9-Decadiene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,9-Decadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,9-decadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,9-DECADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KWZ01G244 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,9-decadiene?
A1: 1,9-Decadiene has the molecular formula C10H18 and a molecular weight of 138.25 g/mol.
Q2: What spectroscopic techniques are used to characterize 1,9-decadiene?
A2: Researchers commonly employ techniques like Fourier Transform Infrared Spectroscopy (FTIR) [], Nuclear Magnetic Resonance (NMR) (both 1H and 13C) [, , , , ], and Differential Scanning Calorimetry (DSC) [, ] to analyze the structure and properties of 1,9-decadiene and its polymers.
Q3: How does the incorporation of 1,9-decadiene affect the properties of polyethylene?
A3: Incorporating 1,9-decadiene into polyethylene introduces pendant vinyl groups, increasing the overall unsaturation level [, ]. This modification significantly enhances the crosslinking response of the polyethylene, leading to improved thermal stability, particularly beneficial in applications like wire and cable insulation [, ].
Q4: How does the chain length of the crosslinking agent impact the properties of polydecylmethylsiloxane (C10)?
A4: Research indicates that increasing the length of the hydrocarbon cross-linker, such as switching from 1,7-octadiene to 1,9-decadiene, generally leads to a decrease in the permeability of gases like n-butane through the resulting C10 membrane []. This highlights the significant role of the cross-linker structure on the final membrane properties and its potential for gas separation applications.
Q5: What type of polymerization reactions is 1,9-decadiene commonly used in?
A5: 1,9-Decadiene is frequently employed in Acyclic Diene Metathesis Polymerization (ADMET) [, , , , , ]. This reaction utilizes metal catalysts, particularly ruthenium-based Grubbs catalysts [, , ], to form unsaturated polymers.
Q6: How does the ligand structure of zirconocene catalysts influence the copolymerization of ethylene with 1,7-octadiene and 1,9-decadiene?
A6: Research shows that zirconocene catalysts with cyclopentadienyl or pentamethylcyclopentadienyl ligands yield copolymers containing both 1-hexenyl branches (from 1,2-addition) and 1,3-disubstituted cycloheptane units (from addition-cyclization) when copolymerized with 1,7-octadiene []. In contrast, catalysts with indenyl ligands result in copolymers with predominantly 1,3-disubstituted cycloheptane units. This demonstrates the significant influence of the catalyst structure on the resulting polymer microstructure.
Q7: How is 1,9-decadiene used to synthesize long-chain branched isotactic polypropylene?
A7: 1,9-Decadiene acts as a comonomer in the polymerization process, incorporating itself into the polypropylene backbone and creating pendant 1-octenyl groups []. These groups can further react to form long-chain branches, significantly altering the rheological properties of the resulting polypropylene.
Q8: What computational methods are used to study 1,9-decadiene?
A8: Researchers employ 3D-RISM-KH molecular solvation theory [] to predict the 1,9-decadiene/water partition coefficients for various compounds. This method offers valuable insights into the partitioning behavior of 1,9-decadiene, crucial for understanding its interactions in biological systems and membrane transport.
Q9: Is there a correlation between 1,9-decadiene/water partition coefficients and other physicochemical parameters?
A9: Yes, a strong correlation exists between the 1,9-decadiene/water partition coefficient (Kdecadiene/w) and the octanol/water partition coefficient []. This relationship allows researchers to predict the lipophilicity and potential bioavailability of compounds based on their Kdecadiene/w values.
Q10: How stable is 1,9-decadiene under different conditions?
A10: The stability of 1,9-decadiene can vary depending on factors like temperature, exposure to air and moisture, and the presence of catalysts. Specific research highlights its reactivity with peroxides at elevated temperatures, leading to epoxidation [].
Q11: What are some applications of 1,9-decadiene in material science?
A11: Beyond modifying polyethylene and polypropylene, 1,9-decadiene serves as a key building block for synthesizing various polymers [, , , , , , ]. For instance, it's used in producing telechelic polymers [, ], segmented copolymers with distinct thermal properties [], and even organic-inorganic hybrid gels for studying fluorescence resonance energy transfer (FRET) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)

![5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B157295.png)





![(6R,7R)-7-Amino-8-oxo-3-[[1-(trideuteriomethyl)pyrrolidin-1-ium-1-yl]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B157307.png)


